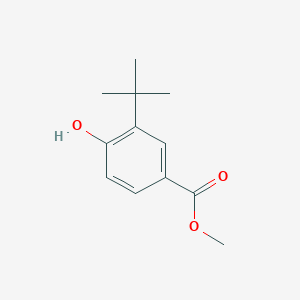
4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methanone, 2-chloro-4-(trifluoromethyl)phenyl-” is a chemical compound with the molecular formula C14H15ClF3NO and a molecular weight of 305.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanone group attached to a 2-chloro-4-(trifluoromethyl)phenyl group and a 2-methyl-1-piperidinyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 371.6±42.0 °C and a predicted density of 1.273±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr). Its predicted pKa is -1.99±0.40 .Applications De Recherche Scientifique
Brain-Specific Delivery of Radiopharmaceuticals
The potential usefulness of radioiodinated phenylamines, including derivatives of 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals was explored. This technique showed good brain uptake and brain to blood ratios in rats, indicating potential for cerebral blood perfusion measurement (Tedjamulia, Srivastava, & Knapp, 1985).
Development of Human Beta(3) Agonists
A series of (4-piperidin-1-yl)-phenyl sulfonamides, related to 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, was synthesized and evaluated for activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent agonist activity, suggesting their utility in targeting the beta(3) receptor (Hu et al., 2001).
Synthesis of Analgesics
The synthesis of various 4-arylamino-4-piperdinecarboxylic acids, starting materials for alpha-amino esthers, ethers, and ketones, led to the development of extremely potent analgesics. These findings illustrate the broad applicability of phenylamine derivatives in analgesic drug development (Van Daele et al., 1976).
Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, structurally related to 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, was studied as a potent oral gastric antisecretory agent. The compound, which exhibited no anticholinergic activity, was considered for clinical trials as a gastric antisecretory drug, underlining the potential of piperidine derivatives in gastrointestinal applications (Scott et al., 1983).
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONMNUVUZOEONL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)





![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)


